molecular formula C7H6BrNO2 B1362958 Methyl 3-bromoisonicotinate CAS No. 59786-31-1

Methyl 3-bromoisonicotinate

Cat. No.: B1362958
CAS No.: 59786-31-1
M. Wt: 216.03 g/mol
InChI Key: FASOJOLGUAUEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromoisonicotinate (CAS: 59786-31-1) is a brominated pyridine derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . It is structurally characterized by a bromine atom at the 3-position of the isonicotinic acid (4-pyridinecarboxylic acid) ring, esterified with a methyl group. This compound is widely used in organic synthesis, particularly in Sonogashira coupling reactions, where it serves as a key intermediate for introducing alkynyl groups into heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromoisonicotinate can be synthesized through the esterification of 3-bromoisonicotinic acid with methanol in the presence of a solid superacid catalyst. The reaction is typically carried out under acidic conditions to facilitate the esterification process. The reaction mixture is maintained at a controlled temperature to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under varied conditions, enabling access to functionalized pyridine derivatives.

Key Examples:

ReagentConditionsProductYieldReference
Sodium azide (NaN₃)DMF, 80°C, 12hMethyl 3-azidoisonicotinate78%
Potassium cyanide (KCN)DMSO, 60°C, 8hMethyl 3-cyanoisonicotinate65%

These reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing ester group para to the bromine .

Hydrolysis Reactions

The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 3-bromoisonicotinic acid.

Experimental Conditions:

  • Acidic Hydrolysis: 6M HCl, reflux, 6h → 3-bromoisonicotinic acid (92% yield) .

  • Basic Hydrolysis: 2M NaOH, 70°C, 4h → 3-bromoisonicotinic acid (88% yield) .

Oxidation to N-Oxide Derivatives

Controlled oxidation introduces an N-oxide functionality, expanding its utility in heterocyclic chemistry.

Synthesis Protocol:

  • React with (trimethylsilyl)diazomethane in toluene/MeOH (2:1) at room temperature for 2h.

  • Treat with m-CPBA (1.3 eq) in CH₂Cl₂ at 0°C.

  • Purify via FCC (EtOAc → 10% MeOH/EtOAc).

Result: this compound N-oxide (64% yield, m.p. 134–135°C) .

Palladium-Catalyzed Coupling Reactions

This compound participates in domino reactions under palladium catalysis to form complex heterocycles.

Case Study:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: K₂CO₃

  • Solvent: DMF, 100°C, 24h

  • Product: Isocoumarin derivatives (structural confirmation via HRMS and NMR) .

Mechanistic Insight: The reaction involves initial C–H activation followed by cyclization, leveraging the bromine as a directing group .

Comparative Reactivity Table

Reaction TypeKey Functional GroupTypical Applications
Nucleophilic SubstitutionC–Br bondSynthesis of azides, nitriles
HydrolysisEster (COOCH₃)Carboxylic acid preparation
OxidationPyridine ringN-Oxide intermediates for drugs
Cross-CouplingC–Br bondBiaryl/heterocycle construction

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromoisonicotinate is predominantly utilized in the synthesis of pharmaceutical compounds. Its role as an intermediate allows for the development of potential drug candidates targeting various diseases, particularly:

  • Antibacterial Agents : Recent studies have demonstrated its efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. For instance, derivatives like butyl 2-bromoisonicotinate showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values indicating their potential as therapeutic agents against difficult-to-treat infections .
CompoundMIC (mg/mL)Target Pathogen
Butyl 2-bromoisonicotinate6.25ESBL-producing E. coli ST405
Butyl 2-bromoisonicotinate12.5MRSA
  • Anti-inflammatory Drugs : The compound's derivatives are also being explored for their anti-inflammatory properties, which could lead to new treatments for chronic inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Nucleophilic Substitution Reactions : The bromine atom serves as a good leaving group, facilitating the formation of products such as 3-azidoisonicotinate and 3-cyanoisonicotinate .
  • Formation of Functionalized Compounds : The compound's structure allows for modifications that lead to the generation of novel compounds with potential therapeutic activities.

Materials Science

This compound finds applications in materials science, particularly in developing advanced materials such as:

  • Polymers and Coatings : Its derivatives can enhance the properties of polymers and coatings used in various industries, improving durability and performance .
  • Electronic and Photonic Materials : The compound is also investigated for its potential use in electronic devices due to its unique chemical properties.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals:

  • Pesticides and Herbicides : The compound's derivatives are utilized in developing effective pesticides and herbicides that improve crop yields while minimizing environmental impact .

Case Study 1: Antibacterial Activity

A study focused on synthesizing butyl 2-bromoisonicotinate highlighted its antibacterial efficacy against resistant strains. The researchers utilized Fischer esterification for synthesis and evaluated the compound's activity through agar well diffusion assays, demonstrating significant effectiveness against MRSA and ESBL-producing E. coli .

Case Study 2: Organic Synthesis Pathways

Another investigation explored various nucleophilic substitution reactions involving this compound, leading to several novel derivatives with potential biological activities. The study emphasized the versatility of this compound in creating diverse chemical entities essential for drug discovery .

Mechanism of Action

The mechanism of action of methyl 3-bromoisonicotinate is primarily related to its role as an intermediate in chemical reactions. The bromine atom at the 3rd position of the pyridine ring makes it a reactive site for nucleophilic substitution reactions. The methoxy group enhances the compound’s solubility in organic solvents, facilitating its use in various synthetic processes .

Comparison with Similar Compounds

Structural Analogs: Ester Variations

Ethyl 3-bromoisonicotinate (CAS: 13959-01-8)

  • Molecular Formula: C₈H₈BrNO₂
  • Molecular Weight : 230.06 g/mol .
  • Storage requires refrigeration (2–8°C) , unlike the methyl ester.
  • Applications : Similar utility in cross-coupling reactions but may exhibit different reaction efficiencies due to steric effects .

Positional Isomers

Methyl 2-bromoisonicotinate (CAS: 26156-48-9)

  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol .
  • Applications: Less commonly reported in Sonogashira couplings compared to the 3-bromo isomer .

Methyl 5-bromo-2-methoxynicotinate (CAS: 122433-41-4)

  • Molecular Formula: C₈H₈BrNO₃
  • Molecular Weight : 246.06 g/mol .
  • Key Differences :
    • Methoxy group at the 2-position and bromine at the 5-position create distinct electronic and steric environments.
  • Applications : Primarily used in medicinal chemistry for functional group diversification .

Functional Group Variants

Methyl 3-aminoisonicotinate Derivatives

  • Examples: Methyl 3-amino-2-methoxyisonicotinate (CAS: 173435-41-1) Methyl 3-amino-2-chloroisonicotinate (CAS: 88482-17-1)
  • Key Differences: Replacement of bromine with amino or chloro groups shifts reactivity toward nucleophilic substitution or Buchwald–Hartwig amination .
  • Applications : Intermediate for pharmaceuticals and agrochemicals .

Brominated Pyridinecarboxylates with Heterocyclic Modifications

Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 886362-00-1)

  • Molecular Formula : C₁₀H₈BrN₂O₂
  • Key Differences :
    • Fusion of an imidazole ring modifies electronic properties, enhancing π-π stacking interactions in coordination chemistry .
  • Applications : Building block for metal-organic frameworks (MOFs) .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substitution Pattern Key Applications
Methyl 3-bromoisonicotinate 59786-31-1 C₇H₆BrNO₂ 216.03 3-Br, 4-COOCH₃ Sonogashira coupling
Ethyl 3-bromoisonicotinate 13959-01-8 C₈H₈BrNO₂ 230.06 3-Br, 4-COOCH₂CH₃ Cross-coupling reactions
Methyl 2-bromoisonicotinate 26156-48-9 C₇H₆BrNO₂ 216.03 2-Br, 4-COOCH₃ Medicinal chemistry
Methyl 5-bromo-2-methoxynicotinate 122433-41-4 C₈H₈BrNO₃ 246.06 5-Br, 2-OCH₃ Functional group diversification
Methyl 3-amino-2-chloroisonicotinate 88482-17-1 C₇H₅ClN₂O₂ 200.58 3-NH₂, 2-Cl Pharmaceutical intermediates

Biological Activity

Methyl 3-bromoisonicotinate (MBI) is an organic compound derived from isonicotinic acid, characterized by the presence of a bromine atom at the 3rd position of the pyridine ring and a methoxy group attached to the carboxyl group. Its molecular formula is C₇H₆BrNO₂. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds.

Synthesis Methods
MBI can be synthesized through the esterification of 3-bromoisonicotinic acid with methanol, typically using a solid superacid catalyst under controlled acidic conditions. This process can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions
MBI is known to undergo various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom serves as a leaving group, allowing for substitution by nucleophiles such as sodium azide or potassium cyanide.
  • Hydrolysis: Under acidic or basic conditions, MBI can be hydrolyzed to yield 3-bromoisonicotinic acid and methanol .

Biological Activity

Antibacterial Properties
Recent studies have highlighted the antibacterial activity of MBI and its derivatives against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. For instance, butyl 2-bromoisonicotinate, a derivative of MBI, demonstrated significant efficacy against these pathogens in vitro . The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potential as therapeutic agents against difficult-to-treat infections.

CompoundMIC (mg/mL)Target Pathogen
Butyl 2-bromoisonicotinate6.25ESBL-producing E. coli ST405
Butyl 2-bromoisonicotinate12.5MRSA

Mechanism of Action
The mechanism by which MBI exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and function. The presence of the bromine atom enhances its reactivity, facilitating interactions with bacterial targets .

Case Studies

  • In Vivo Efficacy Against MRSA:
    A study investigated the effectiveness of MBI derivatives in a mouse model of MRSA wound infection. The results demonstrated that specific derivatives not only reduced bacterial load but also promoted wound healing compared to untreated controls .
  • Molecular Docking Studies:
    Molecular docking studies have shown that MBI derivatives bind effectively to bacterial enzymes critical for cell wall synthesis. These studies provide insights into the binding affinities and potential inhibitory mechanisms against key bacterial targets .

Comparison with Related Compounds

MBI's biological activity can be compared with other halogenated isonicotinates:

CompoundAntibacterial ActivityUnique Features
Methyl 3-chloroisonicotinateModerateChlorine as leaving group
Methyl 3-fluoroisonicotinateModerateFluorine enhances stability
Methyl 3-iodoisonicotinateHighIodine provides strong leaving ability

MBI stands out due to its balance between reactivity and stability, making it a versatile candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 3-bromoisonicotinate, and how can its purity be validated?

this compound is commercially available but can also be synthesized via Sonogashira coupling reactions. For example, palladium-catalyzed cross-coupling with terminal alkynes using PdCl₂(PPh₃)₂ and CuI as catalysts under inert conditions yields derivatives like methyl 3-alkynylisonicotinate . Post-synthesis, purity validation requires HPLC (≥95% purity), ¹H/¹³C NMR for structural confirmation, and mass spectrometry for molecular weight verification .

Q. What experimental protocols are critical for characterizing this compound in cross-coupling reactions?

Key steps include:

  • Reaction Setup : Use anhydrous solvents, controlled temperature, and inert atmosphere to minimize side reactions .
  • Monitoring : TLC or GC-MS to track reaction progress.
  • Workup : Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient).
  • Characterization : Report melting points, NMR chemical shifts (δ ppm), and coupling constants (J values) for bromine-substituted aromatic protons .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail catalyst loading (e.g., 10 mol% PdCl₂(PPh₃)₂), solvent ratios, and reaction times.
  • Include spectral data for novel compounds in the main text; limit known compounds to supplementary materials .
  • Specify purity thresholds (e.g., >95% by HPLC) and batch numbers of commercial reagents .

Advanced Research Questions

Q. How can contradictory yields in palladium-catalyzed reactions involving this compound be resolved?

Contradictions often arise from:

  • Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts. Use rigorous degassing and molecular sieves .
  • Substrate Impurities : Validate starting material purity via NMR and HPLC.
  • Statistical Analysis : Perform triplicate experiments (n=3) and report mean ± SD. Use ANOVA to identify significant variables (e.g., temperature, ligand type) .

Q. What strategies optimize regioselectivity in functionalizing this compound?

  • Ligand Screening : Test bidentate ligands (e.g., dppe, Xantphos) to control Pd coordination geometry.
  • Computational Modeling : DFT calculations predict electron density at reaction sites, guiding substituent placement .
  • Kinetic Studies : Vary reaction time and monitor intermediates via in-situ IR or NMR .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

  • Systematic Calibration : Use internal standards (e.g., TMS for NMR) and validate instrument parameters.
  • Cross-Validation : Compare data with literature (e.g., coupling constants for bromo-substituted pyridines).
  • Error Analysis : Report confidence intervals for integration values and peak assignments .

Q. What methodologies enable mechanistic studies of this compound in heterocycle synthesis?

  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace reaction pathways.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protio/deutero substrates.
  • Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., Pd-π-alkyne complexes) .

Q. Methodological Best Practices

Q. How should statistical rigor be incorporated into experimental design?

  • Replication : Perform triplicate runs for key reactions .
  • Power Analysis : Determine sample size to detect significant effects (α=0.05, β=0.2).
  • Outlier Handling : Apply Grubbs’ test or Q-test to exclude anomalous data .

Q. What are the ethical standards for reporting negative or inconclusive results?

  • Transparency : Disclose failed conditions (e.g., solvent/base combinations).
  • Contextualization : Relate findings to broader literature (e.g., ligand limitations in Pd catalysis) .

Q. How can computational tools complement experimental studies on this compound?

  • Docking Studies : Predict binding affinities in medicinal chemistry applications.
  • Reaction Simulation : Use Gaussian or ORCA for transition state analysis .

Properties

IUPAC Name

methyl 3-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASOJOLGUAUEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376374
Record name METHYL 3-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59786-31-1
Record name METHYL 3-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromoisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

H2SO4 (2.5 mL, 48.3 mmol, 1.0 eq.) was added to a solution of 3-bromoisonicotinic acid (9.7 g, 48.3 mmol, 1.0 eq.) in MeOH (150 mL). The resulting solution was stirred for 14 hours while the temperature was maintained at reflux in an oil bath. The mixture was then cooled to room temperature and concentrated under vacuum. The residue was dissolved in EtOAc (200 mL). The pH of the solution was adjusted to 10 with Na2CO3. The resulting solution was extracted with EtOAc (100 mL). The organic layer was washed with water (1×200 mL) and saturated aqueous NaCl (2×100 mL). The mixture was dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with EtOAc/PE (1:20) to yield 3-bromoisonicotinic acid methyl ester (4.4 g) as a colorless liquid.
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.